REACTION_CXSMILES
|
CC1C=CC(C(C)C)=CC=1.[S].[CH3:12][CH:13]1[CH2:22][C:21]2[N:20]([CH:23]([CH3:25])[CH3:24])[C:19](=[O:26])[N:18]=[C:17]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)[C:16]=2[CH2:15][CH2:14]1>>[CH3:12][C:13]1[CH:22]=[C:21]2[C:16]([C:17]([C:27]3[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=3)=[N:18][C:19](=[O:26])[N:20]2[CH:23]([CH3:25])[CH3:24])=[CH:15][CH:14]=1 |^3:10|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C(C)C
|
Name
|
ferric oxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[S]
|
Name
|
7-methyl-1-isopropyl-4-phenyl-5,6,7,8-tetrahydro-2(1H)-quinazolinone
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CCC=2C(=NC(N(C2C1)C(C)C)=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=CC(=CC1)C(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
A mixture of 200 ml
|
Type
|
ADDITION
|
Details
|
is then added
|
Type
|
TEMPERATURE
|
Details
|
The resulting solution is refluxed for 3.5 hours during which time 1.8 mls
|
Duration
|
3.5 h
|
Type
|
CUSTOM
|
Details
|
of water are collected in a Dean Stark separator
|
Type
|
TEMPERATURE
|
Details
|
The reaction solution is then cooled to 28° C.
|
Type
|
FILTRATION
|
Details
|
filtered through a celite pad which
|
Type
|
WASH
|
Details
|
is then washed 4 times each with 25 mls
|
Type
|
EXTRACTION
|
Details
|
The toluene washings are extracted with 50 mls
|
Type
|
EXTRACTION
|
Details
|
hydrochloric acid and the p-cymene filtrate is extracted with 350 mls
|
Type
|
EXTRACTION
|
Details
|
extracted with 100 mls
|
Type
|
EXTRACTION
|
Details
|
after such toluene extraction
|
Type
|
ADDITION
|
Details
|
is treated by addition of 350 mls
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
WASH
|
Details
|
the toluene phase washed twice each with 100 mls
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
by drying over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtering
|
Type
|
CUSTOM
|
Details
|
evaporation in vacuo
|
Type
|
CUSTOM
|
Details
|
The solid residue is crystallized from ethyl acetate
|
Reaction Time |
40 min |
Name
|
|
Type
|
product
|
Smiles
|
CC1=CC=C2C(=NC(N(C2=C1)C(C)C)=O)C1=CC=CC=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |